Computed Lipophilicity and Hydrogen‑Bond‑Acceptor Shift vs. Des‑Fluoro Cbz Analog
The single 7‑fluoro substitution increases the computed XLogP3 by +0.1 unit and adds one hydrogen‑bond acceptor (HBA) relative to the des‑fluoro analog benzyl spiro[indoline‑3,4′-piperidine]-1′-carboxylate (CAS 167484‑18‑6). Both values were computed by the PubChem XLogP3 and Cactvs engines [1][2]. Although the lipophilicity shift appears modest, a ΔlogP of +0.1 can correspond to a measurable increase in blood‑brain barrier permeability and metabolic clearance when propagated through a congeneric series.
| Evidence Dimension | Computed lipophilicity (XLogP3) and H‑bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 3.7; HBA = 4 |
| Comparator Or Baseline | Benzyl spiro[indoline-3,4′-piperidine]-1′-carboxylate (des‑fluoro): XLogP3 = 3.6; HBA = 3 |
| Quantified Difference | ΔXLogP3 = +0.1; ΔHBA = +1 |
| Conditions | PubChem computed properties (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
For CNS‑targeted programs, even small logP shifts influence permeability and off‑target binding; the additional H‑bond acceptor can alter target engagement and solubility.
- [1] PubChem CID 71305400: Benzyl 7-fluorospiro[indoline-3,4′-piperidine]-1′-carboxylate. Computed properties: XLogP3 = 3.7, HBA = 4. View Source
- [2] PubChem CID 10914256: Benzyl 1,2-dihydrospiro[indole-3,4′-piperidine]-1′-carboxylate. Computed properties: XLogP3 = 3.6, HBA = 3. View Source
